Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-
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Overview
Description
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex amino acid derivative This compound is notable for its intricate structure, which includes glycine, ethylamino, carbonyl, gamma-glutamyl, and cysteinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps. One common method includes the protection of amino groups using carbamates, such as t-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups . The synthesis typically involves coupling reactions facilitated by dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) . The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps required for the synthesis of complex peptides . The use of phase-transfer catalysis (PTC) and other advanced techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteinyl groups.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various peptide derivatives, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of cystine-containing peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways. For example, it can regulate the activity of c-Jun N-terminal kinase (JNK), which plays a role in neuroprotection and the prevention of oxidative stress . The compound’s ability to form disulfide bonds also contributes to its role in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and peptides that contain glycine, cysteine, and glutamic acid residues. Examples include:
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine, known for its antioxidant properties.
Cystine: A dimer formed by the oxidation of two cysteine molecules, linked by a disulfide bond.
Uniqueness
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)- is unique due to its specific combination of functional groups and its potential for forming complex peptide structures. This uniqueness makes it valuable for studying protein interactions and developing new therapeutic agents .
Properties
CAS No. |
38126-72-6 |
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Molecular Formula |
C13H22N4O7S |
Molecular Weight |
378.40 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(ethylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O7S/c1-2-15-13(24)25-6-8(11(21)16-5-10(19)20)17-9(18)4-3-7(14)12(22)23/h7-8H,2-6,14H2,1H3,(H,15,24)(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t7-,8-/m0/s1 |
InChI Key |
HXRQESRLRUBISX-YUMQZZPRSA-N |
Isomeric SMILES |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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